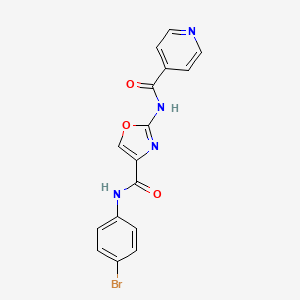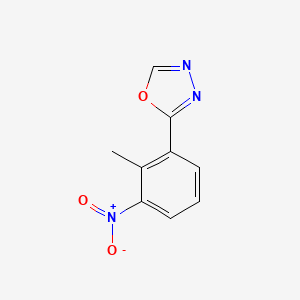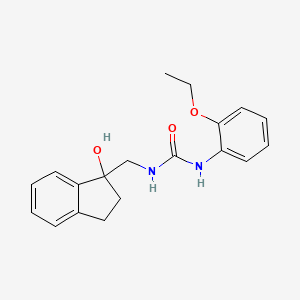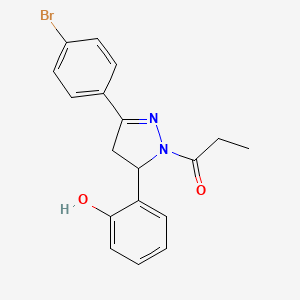![molecular formula C14H18O B2808910 [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287275-15-2](/img/structure/B2808910.png)
[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol is an organic compound characterized by a bicyclo[111]pentane core structure with a 3-ethylphenyl substituent and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol typically involves the formation of the bicyclo[11One common approach is the metal-free homolytic aromatic alkylation of benzene, which facilitates the formation of the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the aromatic ring can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol include other bicyclo[1.1.1]pentane derivatives with different substituents, such as:
- [3-Phenyl-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Uniqueness
The uniqueness of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol lies in its specific substituents, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-4-3-5-12(6-11)14-7-13(8-14,9-14)10-15/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVCZVPJGHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)

![6-(4-FLUOROPHENYL)-2-{[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]SULFANYL}PYRIMIDIN-4-OL](/img/structure/B2808831.png)


![3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B2808836.png)
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

![Diethyl 3-methyl-5-[[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)

![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)
